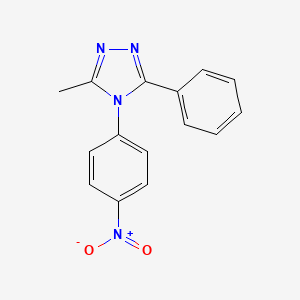![molecular formula C23H20N2O4 B3986877 methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B3986877.png)
methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate
Overview
Description
This compound is a derivative of quinazoline, a type of organic compound. Quinazolines are often used in the development of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinazoline ring and various functional groups. The structure would likely influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
The mechanism of action of methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of protein kinases such as EGFR, VEGFR, and PDGFR, which are overexpressed in various cancers. It also inhibits the activity of COX-2, which plays a key role in inflammation. Additionally, it modulates the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, its anti-inflammatory properties, and its ability to modulate neurotransmitter release. In vivo studies have shown its efficacy in animal models of cancer, inflammation, and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is to explore its potential applications in combination therapy with other drugs for the treatment of complex diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, its potential toxicity and safety profiles need to be evaluated in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound that has shown promising potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications in medicine and pharmacology.
Scientific Research Applications
Methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate has been studied extensively for its potential applications in various scientific research fields. In medicinal chemistry, it has been evaluated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In pharmacology, it has been investigated for its pharmacokinetic and pharmacodynamic properties.
properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-28-18-13-11-17(12-14-18)25-21(15-7-9-16(10-8-15)23(27)29-2)24-20-6-4-3-5-19(20)22(25)26/h3-14,21,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINXCRERYEKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986818.png)

![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986822.png)
![N-({1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methyl)acetamide](/img/structure/B3986826.png)


![2-{[2-(dimethylamino)ethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone hydrochloride](/img/structure/B3986831.png)

![1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986840.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3986842.png)
![1-(1-naphthyloxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986853.png)
![3-{(4-methylphenyl)[(4-methylphenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B3986878.png)
![1-(3,4-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B3986883.png)